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Compound of Interest

Compound Name: 2-lodo-2-methylbutane

Cat. No.: B1604862

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-lodo-
2-methylbutane (tert-amyl iodide), a key organohalogen compound. The information
presented herein is essential for its identification, characterization, and application in synthetic
chemistry and drug development. This document details its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Molecular Structure and Properties

o |[UPAC Name: 2-lodo-2-methylbutane

Synonyms: tert-Amyl iodide, Butane, 2-iodo-2-methyl-

CAS Number: 594-38-7[1]

Molecular Formula: CsHi1l[1][2]

Molecular Weight: 198.05 g/mol [1][2][3]

Spectroscopic Data

The following sections present the key spectroscopic data for 2-lodo-2-methylbutane,
organized for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-lodo-2-methylbutane, the predicted *H and 13C NMR data are presented
below. These predictions are based on established principles of NMR spectroscopy and data
from analogous structures.

Table 1: Predicted 'H NMR Data for 2-lodo-2-methylbutane (Solvent: CDCls, Reference: TMS)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~1.8-20 Quartet 2H -CH2-
~1.7-1.9 Singlet 6H 2 x-CHs (on C-I)
~0.9-1.1 Triplet 3H -CHs (of ethyl)

Table 2: Predicted 3C NMR Data for 2-lodo-2-methylbutane (Solvent: CDCls, Reference:
TMS)

Chemical Shift (6, ppm) Carbon Type Assighment
~40 - 50 Quaternary -C-l

~35-45 Methylene -CHz-

~30 - 40 Methyl 2 x -CHs (on C-I)
~8-15 Methyl -CHs (of ethyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
expected IR absorption bands for 2-lodo-2-methylbutane are listed below, based on
characteristic frequencies for alkyl halides.

Table 3: Key IR Absorption Bands for 2-lodo-2-methylbutane
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Wavenumber (cm~—?) Intensity Vibration Type
2975 - 2845 Strong C-H stretch (alkane)
1470 - 1365 Medium C-H bend (alkane)
600 - 500 Strong C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The expected major fragments for 2-lodo-2-methylbutane upon electron

ionization are detailed below.

Table 4: Major Mass Spectrometry Fragments for 2-lodo-2-methylbutane

m/z Ratio Proposed Fragment lon Significance

198 [CsHaal]* Molecular lon (M)
127 [n* lodine cation

71 [CsHa1]* (tert-amyl cation) Loss of lodine radical

_ _ Fragmentation of the alkyl
43 [CsH7]* (isopropyl cation) hai
chain

] Fragmentation of the alkyl
29 [C2Hs]* (ethyl cation) hai
chain

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid alkyl
halides like 2-lodo-2-methylbutane.

NMR Spectroscopy

o Sample Preparation: A small amount of 2-lodo-2-methylbutane is dissolved in a deuterated

solvent, typically deuterated chloroform (CDClIs).
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 Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (0 ppm).

o Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR
spectrometer. For *H NMR, standard acquisition parameters are used. For 13C NMR, proton-
decoupled spectra are typically acquired to simplify the spectrum to single lines for each
unique carbon atom.

IR Spectroscopy

o Sample Preparation (Liquid Film): A drop of neat 2-lodo-2-methylbutane is placed between
two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

o Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer.
The spectrum is recorded by passing a beam of infrared radiation through the sample. A
background spectrum of the clean salt plates is typically recorded first and subtracted from
the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2-lodo-2-methylbutane is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane).

o GC Separation: A small volume of the solution is injected into the gas chromatograph, where
the compound is vaporized and separated from any impurities on a capillary column.

e MS Analysis: As the 2-lodo-2-methylbutane elutes from the GC column, it enters the mass
spectrometer.

« lonization: The molecules are ionized, typically by electron impact (El), which causes
fragmentation.

o Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected,
generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic identification of an
unknown compound, culminating in the characterization of 2-lodo-2-methylbutane.
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Caption: Workflow for the spectroscopic identification of 2-lodo-2-methylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-lodo-2-methylbutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604862#spectroscopic-data-of-2-iodo-2-
methylbutane-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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